2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide
Description
2-(2-Methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 2-methylphenyl substituent at the quinoline C2 position and a 3-phenylpropyl group attached to the carboxamide nitrogen (Fig. 1).
Properties
IUPAC Name |
2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-19-10-5-6-14-21(19)25-18-23(22-15-7-8-16-24(22)28-25)26(29)27-17-9-13-20-11-3-2-4-12-20/h2-8,10-12,14-16,18H,9,13,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBDUDDJOASWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution with 2-Methylphenyl Group: The quinoline core is then subjected to a Friedel-Crafts alkylation reaction with 2-methylbenzene (toluene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Amidation with 3-Phenylpropylamine: The final step involves the reaction of the substituted quinoline with 3-phenylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Quinoline-4-carboxamide derivatives differ primarily in:
- C2 substituents on the quinoline ring.
- Amide side-chain modifications (e.g., alkyl, aryl, or heterocyclic groups).
Key analogs and their properties are summarized below:
Table 1: Comparison of Quinoline-4-carboxamide Derivatives
Key Observations :
- The target compound’s 2-methylphenyl group balances steric bulk and hydrophobicity.
- Amide Side Chains: Polar heterocycles (e.g., piperazine in 5a1) increase solubility but may reduce metabolic stability.
- Melting Points : Compounds with flexible side chains (e.g., 5a4 ) exhibit lower melting points than those with rigid substituents.
Biological Activity
2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure and Properties
The compound is characterized by a quinoline core with a carboxamide functional group, which is instrumental in its biological activity. The presence of the 2-methylphenyl and 3-phenylpropyl substituents may influence its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O |
| Molecular Weight | 336.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound is still under investigation. However, quinoline derivatives are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : Many quinoline derivatives have been shown to inhibit enzymes such as COX-1 and COX-2, which are involved in inflammatory processes.
- Induction of Apoptosis : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) or interfering with tubulin polymerization.
Biological Activity Studies
Research has demonstrated the biological activity of various quinoline derivatives, including this compound. Key findings include:
-
Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values indicate potent activity:
- MCF-7: IC50 = 20 nM
- HT-29: IC50 = 25 nM
-
Antimicrobial Activity : The compound has demonstrated activity against several bacterial strains:
- Klebsiella pneumoniae : Inhibition zone of 25 mm.
- Staphylococcus aureus : Inhibition zone of 22 mm.
- Anti-inflammatory Effects : The compound has shown potential in reducing nitric oxide production in LPS-induced RAW 264.7 cells, indicating anti-inflammatory properties.
Case Studies
Several studies have highlighted the effectiveness of quinoline derivatives in treating specific diseases:
- A study by Mantoani et al. (2016) reported that novel quinoline derivatives exhibited selective inhibition against COX-2 with IC50 values ranging from 0.063 to 0.090 µM, indicating their potential as anti-inflammatory agents .
- Another research highlighted the use of quinoline derivatives as dual binding site acetylcholinesterase inhibitors, demonstrating their versatility in targeting multiple pathways .
Q & A
Q. What approaches are used to validate the compound’s mechanism of action when initial biochemical assays yield conflicting results?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Gene Knockdown : siRNA-mediated silencing of putative targets to observe rescue effects .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
